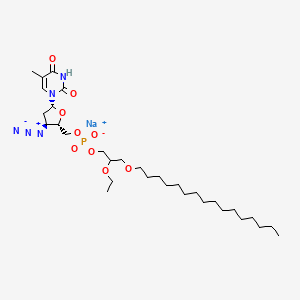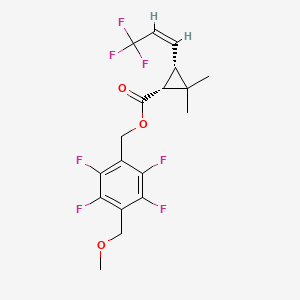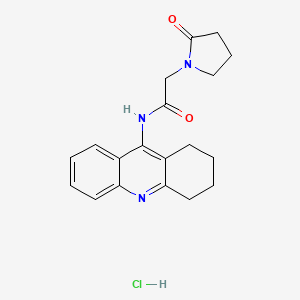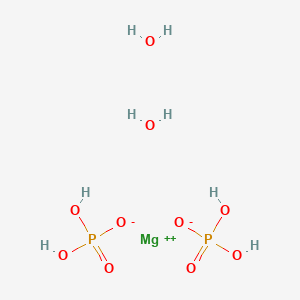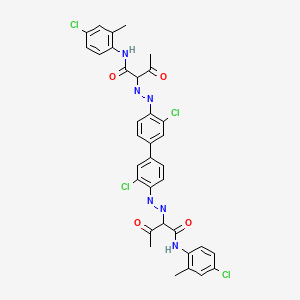
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, introduction of the diphenylcarbamoyl group, and the addition of the hydroxy-piperidinopropyl moiety. Common reagents used in these reactions include piperazine, diphenylcarbamoyl chloride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the diphenylcarbamoyl group or to modify the piperazine ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various alkyl or aryl groups to the piperazine ring.
科学的研究の応用
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Diphenylcarbamoyl)piperazine: Lacks the hydroxy-piperidinopropyl moiety.
4-(2-Hydroxy-3-piperidinopropyl)piperazine: Lacks the diphenylcarbamoyl group.
1-(Carbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine: Contains a simpler carbamoyl group instead of the diphenylcarbamoyl group.
Uniqueness
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is unique due to the presence of both the diphenylcarbamoyl and hydroxy-piperidinopropyl groups, which can confer distinct chemical and pharmacological properties compared to similar compounds.
特性
CAS番号 |
109376-98-9 |
|---|---|
分子式 |
C25H36Cl2N4O2 |
分子量 |
495.5 g/mol |
IUPAC名 |
4-(2-hydroxy-3-piperidin-1-ylpropyl)-N,N-diphenylpiperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H34N4O2.2ClH/c30-24(20-26-14-8-3-9-15-26)21-27-16-18-28(19-17-27)25(31)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23;;/h1-2,4-7,10-13,24,30H,3,8-9,14-21H2;2*1H |
InChIキー |
QNKJDINDFGRVKW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(CN2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


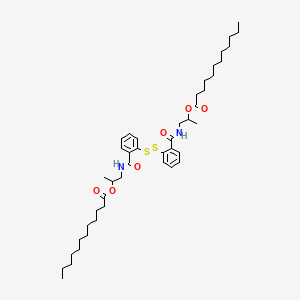

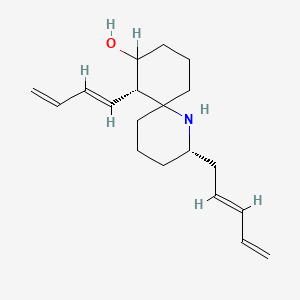
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
